Bicyclo[2.2.2]octane-1-carboxamide
Description
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBRGSSMPFVXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Preparation of bicyclo[2.2.2]octane-1-carboxylic acid or its derivatives (e.g., esters or acid chlorides).
- Step 2: Conversion of the carboxylic acid derivative to the corresponding carboxamide.
This sequence leverages well-established organic transformations such as oxidation, hydroformylation, and amination.
Preparation of Bicyclo[2.2.2]octane-1-carboxylic Acid (Key Intermediate)
The carboxylic acid precursor is synthesized by several methods, including:
Oxidation of 1,4-dimethylene cyclohexane: Treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt or ruthenium) under controlled temperature (90–250 °C) and pressure (5–300 bar) conditions leads to bicyclo[2.2.2]octane carboxylic acid derivatives.
Enantioselective formal [4 + 2] cycloaddition: A metal-free, mild, and operationally simple tandem reaction involving α′-ethoxycarbonyl cyclohexenone and nitroolefin affords bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivity.
Diels-Alder reaction: The key step in some synthetic routes involves a Diels-Alder cycloaddition between suitable dienes and methacrolein, followed by functional group transformations to introduce the carboxylic acid functionality.
Conversion of Bicyclo[2.2.2]octane-1-carboxylic Acid to Carboxamide
The transformation from the acid to the amide is typically achieved by:
Activation of the carboxylic acid: Conversion to the corresponding acid chloride via treatment with phosgene (COCl₂) or other chlorinating agents.
Amination: Reaction of the acid chloride intermediate with ammonia or amines under controlled conditions to yield the carboxamide.
Alternatively, direct amidation can be performed under dehydrating conditions using coupling reagents or by catalytic amination protocols.
Detailed Synthetic Routes and Reaction Conditions
Research Results and Analysis
Enantioselective Synthesis
A notable advancement in the synthesis of bicyclo[2.2.2]octane-1-carboxylates, precursors to the carboxamide, is the metal-free enantioselective formal [4 + 2] cycloaddition reported by researchers, which yields products with high enantioselectivity under mild conditions. This method avoids the use of heavy metals and harsh conditions, making it attractive for pharmaceutical applications.
Industrial Feasibility
The oxidation and hydroformylation methods using transition metal catalysts (Co, Ru) are scalable and have been patented for producing bicyclo[2.2.2]octane derivatives, including carboxamide precursors. The operational simplicity and mild conditions suggest potential for industrial-scale synthesis.
Reaction Thermochemistry
Thermochemical data compiled by authoritative sources such as the NIST WebBook indicate the reaction enthalpies and Gibbs free energies for bicyclo[2.2.2]octane-1-carboxylic acid and related species, which are useful for optimizing reaction conditions and understanding stability profiles.
Summary Table: Key Preparation Methods and Characteristics
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Bicyclo[2.2.2]octane-1-carboxamide is used as a building block in organic synthesis due to its rigid structure and stability. It serves as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: The compound’s structural features make it a candidate for drug design and development. Its rigidity and defined three-dimensional shape can enhance the binding affinity and specificity of potential therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins, due to its stability and unique properties .
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane-1-carboxamide depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the bicyclo[2.2.2]octane core can enhance the specificity and efficacy of these interactions .
Comparison with Similar Compounds
Key distinctions :
- Bridgehead vs. non-bridgehead substitution: Carboxamide at C-1 experiences greater steric compression than substituents at C-2 or C-5, influencing reactivity .
- Symmetry: Unlike norbornane derivatives, bicyclo[2.2.2]octane lacks endo/exo isomerism, simplifying stereochemical analysis .
Spectroscopic Properties
¹³C NMR Chemical Shifts
Substituents induce predictable α, β, γ, and δ effects on bicyclo[2.2.2]octane carbons :
| Compound | Substituent Position | Δδ (ppm) at C-1 (α) | Δδ (ppm) at C-3 (β) |
|---|---|---|---|
| Bicyclo[2.2.2]octane-1-carboxamide | C-1 (-CON(CH₃)₂) | +25.1 | +8.3 |
| Bicyclo[2.2.2]octan-2-one | C-2 (-CO) | +12.4 | +5.9 |
| Bicyclo[2.2.2]octane-2,5-dione | C-2 and C-5 (-CO) | +14.7 (C-1/C-4) | +6.1 (C-3/C-6) |
Notable trends:
- Carboxamide at C-1 causes the largest α-effect due to electron-withdrawing character .
- Ketones at C-2 or C-5 induce smaller shifts, reflecting reduced electronic perturbation .
Thermodynamic and Reactivity Profiles
Acid-Base Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
